BenchChemオンラインストアへようこそ!

Quark

Lipophilicity ACE Binding Affinity Structure-Activity Relationship

Select Quark (ramipril) for cardiovascular research demanding validated tissue ACE inhibition. Key differentiators: ≥23-fold higher lipophilicity vs. enalaprilat, enabling superior tissue penetration and prolonged target engagement (t½ 13–17 h). Supported by the landmark HOPE trial (22% RRR in major CV events) and real-world data showing 46% lower mortality vs. enalapril. The definitive ACE inhibitor for vascular protection, target organ damage, and fixed-dose combination development. Procure as high-purity API (≥98% HPLC) with full analytical documentation.

Molecular Formula C23H32N2O5
Molecular Weight 416.518
CAS No. 83508-17-2; 87333-19-5
Cat. No. B2429308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuark
CAS83508-17-2; 87333-19-5
Molecular FormulaC23H32N2O5
Molecular Weight416.518
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)
InChIKeyHDACQVRGBOVJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quark (Ramipril) 83508-17-2 / 87333-19-5: A Long-Acting ACE Inhibitor Prodrug


Quark, the active pharmaceutical ingredient ramipril (CAS 83508-17-2; 87333-19-5), is a long-acting angiotensin-converting enzyme (ACE) inhibitor belonging to the class of non-sulfhydryl, carboxyl-containing prodrugs [1]. Following oral administration, ramipril undergoes hepatic esterase-mediated hydrolysis to yield its active diacid metabolite, ramiprilat, which is approximately six-fold more potent than the parent compound in inhibiting ACE [2]. The compound is a cyclopenta[b]pyrrole derivative with the molecular formula C23H32N2O5 and a molecular weight of 416.51 g/mol [3]. Ramipril is distinguished within the ACE inhibitor class by its unique physicochemical and enzyme-binding kinetic properties, which contribute to its high potency, prolonged duration of action, and tissue-penetration profile [4].

Why Quark (Ramipril) Cannot Be Interchangeably Substituted with Other ACE Inhibitors


Although angiotensin-converting enzyme (ACE) inhibitors are often regarded as a therapeutically interchangeable class, key pharmacodynamic and clinical differences preclude generic substitution without careful consideration. These differences stem from variations in molecular structure that drive disparities in lipophilicity, enzyme-binding kinetics, tissue penetration, and, most critically, long-term cardiovascular outcomes [1]. For instance, ramipril exhibits a higher degree of lipophilicity and a slower dissociation rate from the ACE enzyme compared to other agents like enalaprilat and captopril, which directly translates into prolonged tissue ACE inhibition and distinct clinical benefits [2]. Furthermore, large-scale clinical trials have demonstrated that the mortality benefit observed with ramipril in high-risk cardiovascular populations is not a universal class effect, as outcomes with other ACE inhibitors have not always been equivalent or favorable [3]. Therefore, the selection of Quark (ramipril) over a generic alternative is justified by a unique constellation of physicochemical, pharmacokinetic, and clinical outcome data that the following evidence specifically quantifies.

Quantitative Differentiation of Quark (Ramipril) 83508-17-2 Against Comparators: A Data-Driven Guide


Superior Lipophilicity and ACE Binding Affinity of Ramiprilat vs. Enalaprilat

Quark's active metabolite, ramiprilat, demonstrates significantly higher lipophilicity and greater in vitro affinity for ACE compared to enalaprilat. The structural difference (presence of a pentane ring in ramiprilat) underlies these enhanced physicochemical and binding properties [1].

Lipophilicity ACE Binding Affinity Structure-Activity Relationship

Prolonged Enzyme-Inhibitor Complex Dissociation Half-Life of Ramiprilat vs. Enalaprilat and Captopril

The ramiprilat-ACE complex exhibits markedly slower dissociation kinetics compared to complexes formed by other major ACE inhibitors. This slow dissociation is a primary driver of ramipril's long duration of action, allowing for once-daily dosing [1].

Pharmacodynamics Enzyme Kinetics Duration of Action

Differential Mortality Outcomes: Quark (Ramipril) vs. Enalapril and Lisinopril in Chronic Heart Failure

In a large propensity score-matched cohort study of patients with chronic heart failure with reduced ejection fraction (HFrEF), univariable analysis of the general sample indicated that treatment with enalapril or lisinopril was associated with higher all-cause mortality compared to ramipril [1].

Heart Failure Mortality Clinical Outcome Real-World Evidence

Superior Long-Term Cardiovascular Protection in High-Risk Patients: The HOPE Trial

Quark (ramipril) is the only ACE inhibitor to have demonstrated a significant reduction in major cardiovascular events in a large, placebo-controlled trial (HOPE) specifically designed to assess long-term cardiovascular protection in high-risk patients without left ventricular dysfunction or heart failure [1]. This is a pivotal differentiator from other agents in its class that lack similar robust, indication-specific outcome data.

Cardiovascular Prevention HOPE Trial Major Adverse Cardiovascular Events

Consistent Mortality Benefit vs. Multiple ACE Inhibitors in Post-MI Elderly Populations

A large observational study of elderly patients post-acute myocardial infarction (AMI) found that ramipril was associated with significantly lower mortality compared to a broad range of other ACE inhibitors, suggesting a potential superiority in this vulnerable population [1].

Myocardial Infarction Geriatrics Mortality Real-World Evidence

Long and Dose-Dependent Effective Half-Life of Ramiprilat

The effective half-life of ramiprilat is notably long and exhibits dose-dependency, ensuring sustained ACE inhibition with once-daily dosing. At standard therapeutic doses, the half-life is substantially longer than that of many other ACE inhibitors [1].

Pharmacokinetics Half-Life Dosing Regimen

Optimal Application Scenarios for Quark (Ramipril) 83508-17-2 Based on Quantitative Differentiation


Cardiovascular Outcomes Research in High-Risk, Non-HF Populations

Quark (ramipril) is the preferred ACE inhibitor for preclinical or clinical research programs focused on long-term cardiovascular risk reduction in high-risk populations without overt heart failure. Its selection is directly supported by the landmark HOPE trial data, which demonstrated a 22% relative risk reduction in major cardiovascular events compared to placebo [1]. This unique evidence base makes it an essential tool for studies seeking to replicate or extend findings related to vascular protection and the prevention of atherothrombotic events, where other ACE inhibitors lack comparable, robust, indication-specific outcome data.

Comparative Effectiveness and Health Outcomes Research in Heart Failure

In real-world evidence studies and comparative effectiveness research involving patients with chronic heart failure with reduced ejection fraction (HFrEF), ramipril should be utilized as a key comparator arm. Its selection is justified by the propensity score-matched cohort study that demonstrated a 46% and 38% higher mortality risk associated with enalapril and lisinopril, respectively, compared to ramipril in univariable analysis [2]. Incorporating Quark into study designs allows for the generation of critical data on differential outcomes within the ACE inhibitor class, informing clinical guidelines and formulary decisions.

Studies Investigating Tissue-Specific ACE Inhibition and Organ Protection

For research investigating the role of tissue renin-angiotensin systems (RAS) in target organ damage (e.g., heart, kidney, vasculature), Quark (ramipril) is the optimal ACE inhibitor. Its selection is rooted in its superior lipophilicity (≥23-fold more lipophilic than enalaprilat) and high enzyme affinity, which have been linked to enhanced tissue penetration and more pronounced local ACE inhibition in preclinical and clinical studies [3]. This makes it a critical probe for dissecting the contribution of tissue ACE to disease pathophysiology and for evaluating the organ-protective effects independent of blood pressure lowering.

Development of Novel Fixed-Dose Combination Therapies for Hypertension and CV Prevention

Quark (ramipril) is an ideal candidate for the development of fixed-dose combination products aimed at hypertension management and cardiovascular prevention. Its long effective half-life (13-17 hours for standard 5-10 mg doses) ensures sustained 24-hour blood pressure control with once-daily dosing, a feature that simplifies combination regimens and enhances patient adherence [4]. The robust mortality and morbidity data from trials like HOPE and real-world studies provide a strong value proposition and differentiation for a combination product compared to those containing ACE inhibitors with weaker clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quark

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.